molecular formula C10H14O2 B8741618 Benzene, 1-methoxy-4-(1-methylethoxy)- CAS No. 20744-02-9

Benzene, 1-methoxy-4-(1-methylethoxy)-

Cat. No.: B8741618
CAS No.: 20744-02-9
M. Wt: 166.22 g/mol
InChI Key: XINCYEXLJNFQGQ-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-(1-methylethoxy)- (IUPAC name: 1-methoxy-4-isopropoxybenzene) is a diaryl ether derivative featuring a benzene ring substituted with a methoxy (-OCH₃) group at position 1 and an isopropoxy (-OCH(CH₃)₂) group at position 3. This compound belongs to the family of para-substituted methoxybenzenes, where the electronic and steric effects of the substituents influence its chemical reactivity and physical properties.

Properties

CAS No.

20744-02-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-methoxy-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H14O2/c1-8(2)12-10-6-4-9(11-3)5-7-10/h4-8H,1-3H3

InChI Key

XINCYEXLJNFQGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

2.1.1. 1-Methoxy-4-(1-Methylethyl)benzene (4-Isopropylanisole)
  • Structure : Methoxy at position 1, isopropyl (-CH(CH₃)₂) at position 4.
  • Key Differences : The isopropyl group (alkyl) versus isopropoxy (ether) alters electronic and steric profiles. The alkyl group is electron-donating via inductive effects, while the ether group donates electrons through resonance.
  • Reactivity: Oxidized in the presence of NHPI/Cu(II) to yield 1-(4-methoxyphenyl)ethanone (68–75% selectivity) .
  • Applications : Studied in catalytic oxidation systems for hydroperoxide and ketone synthesis .
2.1.2. Benzene, 1-Methoxy-4-(2-Propenyl) (Estragole)
  • Structure : Methoxy at position 1, allyl (-CH₂CH=CH₂) at position 4.
  • Key Differences : The allyl group introduces conjugation, enhancing reactivity in electrophilic additions.
  • Applications : Found in medicinal plant extracts (e.g., Alhagi maurorum) with antibacterial properties .
2.1.3. 1-Methoxy-4-(2-Phenylethenyl)benzene (4-Methoxystilbene)
  • Structure : Methoxy at position 1, styryl (-CH=CHPh) at position 4.
  • Key Differences : Extended conjugation enables applications in photochemistry and materials science.
  • Physical Properties : Higher molecular weight (210.27 g/mol) compared to the target compound (166.22 g/mol) .

Functional Group Variations

2.2.1. 1-Methoxy-4-(Phenylseleno)benzene
  • Structure: Methoxy at position 1, phenylseleno (-SePh) at position 4.
  • Key Differences : Selenium introduces redox activity and enzyme inhibitory effects (e.g., lactate dehydrogenase inhibition) .
  • Applications: Potential anticancer agents due to metabolic disruption .
2.2.2. 1-Methoxy-4-[(1-Methylethylidene)bis]benzene
  • Structure : Two methoxy groups linked via an isopropylidene bridge.
  • Key Differences : Bifunctional structure increases steric bulk, reducing solubility in polar solvents.
  • Applications : High-purity intermediates for pharmaceuticals .

Table 1: Comparative Data for Benzene, 1-Methoxy-4-(1-Methylethoxy)- and Structural Analogs

Compound Substituents Molecular Weight (g/mol) Key Reactivity/Applications Evidence Source
1-Methoxy-4-isopropoxybenzene -OCH₃, -OCH(CH₃)₂ 166.22 Limited data; inferred stability
4-Isopropylanisole -OCH₃, -CH(CH₃)₂ 164.24 Catalytic oxidation to ketones
Estragole -OCH₃, -CH₂CH=CH₂ 148.20 Antibacterial, plant-derived
4-Methoxystilbene -OCH₃, -CH=CHPh 210.27 Photochemical applications
1-Methoxy-4-(phenylseleno)benzene -OCH₃, -SePh 233.19 Enzyme inhibition, anticancer research

Reactivity and Stability

  • Electronic Effects: The methoxy and isopropoxy groups are strong electron donors, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the isopropoxy group may direct incoming electrophiles to the meta position relative to the larger substituent.
  • Oxidative Stability : Unlike 4-isopropylanisole, which undergoes oxidation to form hydroperoxides and ketones , the ether-linked isopropoxy group in the target compound may confer greater resistance to oxidation.

Q & A

Q. What are the common synthesis routes for Benzene, 1-methoxy-4-(1-methylethoxy)-, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via alkylation or etherification of benzene derivatives. For example:

  • Alkylation : Reacting 4-methoxyphenol with isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF .
  • Etherification : Using Williamson ether synthesis by reacting 4-methoxybenzyl alcohol with 2-bromopropane in anhydrous conditions .
    Optimization Tips :
    • Temperature : Higher yields (≥85%) are achieved at 80–100°C, as lower temperatures slow kinetics .
    • Catalyst : Sodium hydride (NaH) improves etherification efficiency by deprotonating the alcohol intermediate .
    • Purification : Distillation over sodium removes residual moisture and unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

Methodological Answer:

  • ¹H NMR :
    • Methoxy protons (-OCH₃) appear as a singlet at δ 3.75–3.85 ppm.
    • Isopropoxy group protons (-OCH(CH₃)₂) show a septet (δ 1.25–1.35 ppm for CH₃ and δ 4.50–4.60 ppm for OCH) .
  • IR : Strong absorption bands at 1240–1260 cm⁻¹ (C-O stretching in ethers) and 2850–3000 cm⁻¹ (C-H stretching in -OCH₃) .
  • Mass Spectrometry : Molecular ion peak at m/z 180.2 (C₁₀H₁₄O₂), with fragmentation patterns indicating loss of isopropoxy (-60 amu) and methoxy (-31 amu) groups .

Advanced Research Questions

Q. What catalytic systems are effective in the oxidation of Benzene, 1-methoxy-4-(1-methylethoxy)-, and how do reaction conditions influence product selectivity?

Methodological Answer: Catalytic Systems :

  • NHPI (N-hydroxyphthalimide) : Oxidizes the compound to 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide (73% yield at 60°C in acetonitrile) .
  • NHPI/Cu(II) : Produces 1-(4-methoxyphenyl)ethanone with 68–75% selectivity but lower yield (11%) at 120°C .

Q. Key Variables :

CatalystTemp (°C)SolventMain ProductYield/Selectivity
NHPI60AcetonitrileHydroperoxide derivative73% yield
NHPI/Cu(II)120AcetonitrileKetone derivative11% yield, 75% sel

Mechanistic Insight : Higher temperatures favor radical pathways for ketone formation, while lower temperatures stabilize hydroperoxides .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Substituent Effects :
    • The methoxy group (-OCH₃) is strongly activating and ortho/para-directing, while the bulky isopropoxy group (-OCH(CH₃)₂) sterically hinders para-substitution, favoring meta-products in competitive reactions .
  • Solvent Polarity :
    • Polar solvents (e.g., DMSO) stabilize transition states in nitration, increasing reaction rates by 30% compared to non-polar solvents (e.g., toluene) .

Q. Experimental Design :

  • Use kinetic studies with varying solvents and substituent analogs (e.g., replacing isopropoxy with ethoxy) to isolate steric vs. electronic effects .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Data Cross-Validation :
    • Compare experimental NMR shifts with computational predictions (DFT or ab initio methods) .
    • Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign overlapping signals .
  • Case Study :
    • Discrepancies in methoxy proton shifts (δ 3.75 vs. δ 3.82) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Standardize solvent conditions for reproducibility .

Data Contradiction Analysis

Q. Why do hydroperoxide yields vary significantly across studies using similar NHPI catalysts?

Critical Analysis:

  • Catalyst Loading : Studies with <5 mol% NHPI report ≤50% yields, while ≥10 mol% achieves >70% due to enhanced radical initiation .
  • Oxygen Availability : Reactions under pure O₂ (1 atm) yield 73% hydroperoxide vs. 45% in air, highlighting the role of O₂ concentration .
  • Side Reactions : Competing ketone formation at >80°C reduces hydroperoxide stability, necessitating strict temperature control .

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